N,N-diallyl-3-iodo-4-methoxybenzamide
Description
N,N-Diallyl-3-iodo-4-methoxybenzamide is a benzamide derivative characterized by a 3-iodo-4-methoxy-substituted aromatic ring and N,N-diallyl groups on the amide nitrogen.
- Iodo substituent at position 3: Commonly used in radiopharmaceuticals (e.g., sigma receptor ligands for cancer imaging) or as a synthetic handle for cross-coupling reactions .
- N,N-Diallyl groups: These substituents may enhance lipophilicity compared to smaller alkyl or aryl groups, affecting pharmacokinetics or metabolic stability.
Properties
Molecular Formula |
C14H16INO2 |
|---|---|
Molecular Weight |
357.19 g/mol |
IUPAC Name |
3-iodo-4-methoxy-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C14H16INO2/c1-4-8-16(9-5-2)14(17)11-6-7-13(18-3)12(15)10-11/h4-7,10H,1-2,8-9H2,3H3 |
InChI Key |
OMXZCWYXZPMXDA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC=C)CC=C)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC=C)CC=C)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Functional Group Impacts
The following table summarizes critical differences between N,N-diallyl-3-iodo-4-methoxybenzamide and analogous compounds:
Key Properties of Selected Compounds
Critical Observations
- Substituent-Driven Activity : Bulky N-substituents (e.g., diallyl, piperidinylethyl) enhance target engagement but may reduce solubility.
- Iodine's Dual Role : Acts as a radiotracer in imaging or a synthetic handle in medicinal chemistry .
- Methoxy vs. Hydroxy : Methoxy improves metabolic stability over hydroxy groups, which may undergo glucuronidation .
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